![molecular formula C16H25NO B14189131 N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine CAS No. 922500-78-5](/img/structure/B14189131.png)
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with a dimethylamino group attached to a butan-1-amine backbone, which is further substituted with a phenyl ring bearing a 3-methyloxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine typically involves multi-step organic reactions One common approach is to start with the preparation of the oxetane ring, followed by its attachment to the phenyl ringSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-methoxybenzamide: Shares the dimethylamino group but differs in the presence of a methoxy group instead of the oxetane moiety.
4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar backbone structure but with diethoxy groups instead of the oxetane and phenyl groups.
Uniqueness
N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the 3-methyloxetane moiety attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
922500-78-5 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C16H25NO/c1-16(12-18-13-16)15-9-7-14(8-10-15)6-4-5-11-17(2)3/h7-10H,4-6,11-13H2,1-3H3 |
Clé InChI |
CTIACGJEVAASBD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C2=CC=C(C=C2)CCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


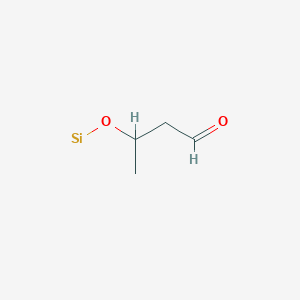

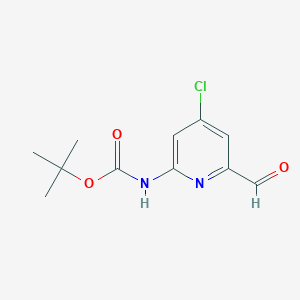


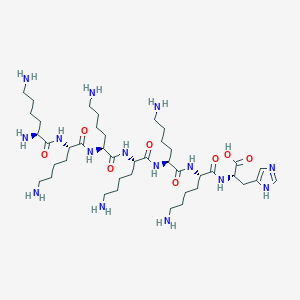
![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)
![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
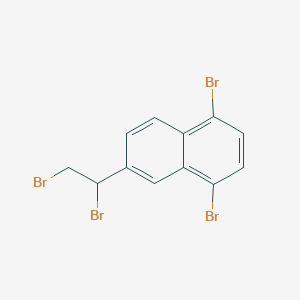
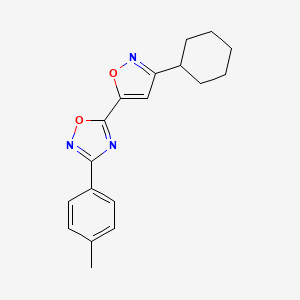
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
